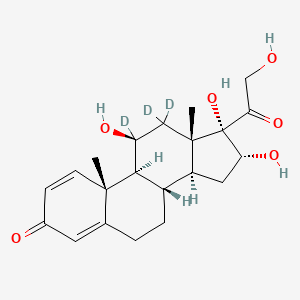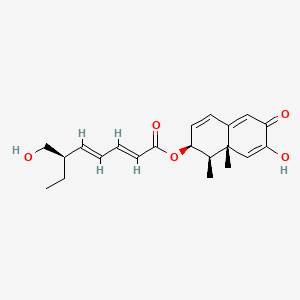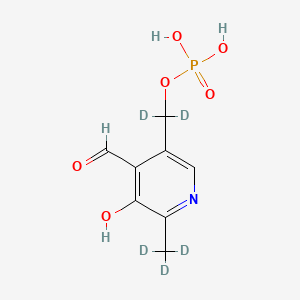
Pyridoxal-d5 5'-Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridoxal-d5 5’-Phosphate is a deuterated form of pyridoxal 5’-phosphate, which is the active form of vitamin B6. This compound is essential for various biochemical processes, acting as a coenzyme in numerous enzymatic reactions. Pyridoxal-d5 5’-Phosphate is particularly valuable in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridoxal-d5 5’-Phosphate typically involves the deuteration of pyridoxal 5’-phosphate. This process can be achieved through the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. The reaction conditions often include a controlled environment with specific temperature and pH levels to ensure the efficient incorporation of deuterium.
Industrial Production Methods: Industrial production of Pyridoxal-d5 5’-Phosphate involves large-scale synthesis using advanced techniques such as continuous flow reactors. These methods ensure high yield and purity of the compound. The process includes the purification of the final product through techniques like crystallization and chromatography to remove any impurities and achieve the desired isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions: Pyridoxal-d5 5’-Phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridoxic acid.
Reduction: It can be reduced to pyridoxamine.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Pyridoxic acid.
Reduction: Pyridoxamine.
Substitution: Various substituted pyridoxal derivatives depending on the nucleophile used.
Scientific Research Applications
Pyridoxal-d5 5’-Phosphate is widely used in scientific research due to its role as a coenzyme in numerous enzymatic reactions. Its applications include:
Chemistry: Used in studies involving enzyme mechanisms and reaction kinetics.
Biology: Essential for studying metabolic pathways and enzyme functions.
Medicine: Investigated for its role in treating vitamin B6 deficiency-related disorders.
Industry: Used in the production of stable isotope-labeled compounds for research and diagnostic purposes.
Mechanism of Action
Pyridoxal-d5 5’-Phosphate exerts its effects by acting as a coenzyme for various enzymes involved in amino acid metabolism. It forms a Schiff base with the amino group of the substrate, facilitating the transfer of functional groups. This mechanism is crucial for reactions such as transamination, decarboxylation, and racemization. The molecular targets include aminotransferases, decarboxylases, and racemases, which are involved in critical metabolic pathways.
Comparison with Similar Compounds
- Pyridoxal 5’-Phosphate
- Pyridoxine 5’-Phosphate
- Pyridoxamine 5’-Phosphate
Comparison: Pyridoxal-d5 5’-Phosphate is unique due to its deuterium labeling, which provides advantages in tracking and analyzing metabolic processes. Unlike its non-deuterated counterparts, Pyridoxal-d5 5’-Phosphate offers enhanced stability and precision in research applications, making it a valuable tool in biochemical and medical studies.
Properties
Molecular Formula |
C8H10NO6P |
|---|---|
Molecular Weight |
252.17 g/mol |
IUPAC Name |
[dideuterio-[4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl] dihydrogen phosphate |
InChI |
InChI=1S/C8H10NO6P/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h2-3,11H,4H2,1H3,(H2,12,13,14)/i1D3,4D2 |
InChI Key |
NGVDGCNFYWLIFO-SGEUAGPISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=NC=C(C(=C1O)C=O)C([2H])([2H])OP(=O)(O)O |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




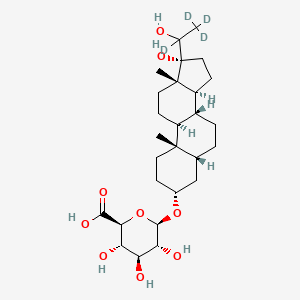

![disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate](/img/structure/B12424676.png)
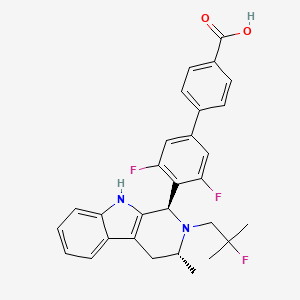


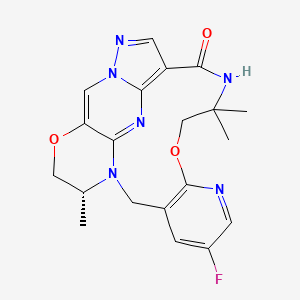
![disodium;2-[3-[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-(2-sulfonatoethylamino)propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-2H-pyrrol-3-yl]propanoylamino]ethanesulfonate](/img/structure/B12424706.png)
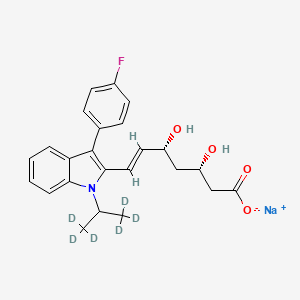
![5-(3-Cyclopropylsulfonylphenyl)-3-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyridine](/img/structure/B12424711.png)
